[(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid is a compound with the molecular formula C11H13NO6S and a molecular weight of 287.29 g/mol . This compound is primarily used in proteomics research and is known for its unique structural features, which include a benzo[1,4]dioxine ring system and a sulfonyl-methyl-amino group .
Preparation Methods
The synthesis of [(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid involves several steps. One common method starts with the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control using aqueous sodium carbonate (Na2CO3) to yield 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide . This intermediate is then further substituted at the nitrogen position with various alkyl or aryl halides in N,N-dimethylformamide (DMF) and a catalytic amount of lithium hydride to obtain the final product .
Chemical Reactions Analysis
[(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The sulfonyl group can be substituted with various nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
[(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets. In biological systems, sulfonamide derivatives inhibit enzymes such as carbonic anhydrase by coordinating their sulfonamide group with the zinc ion in the enzyme’s active site . This coordination disrupts the enzyme’s function, leading to reduced activity.
Comparison with Similar Compounds
[(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid can be compared with other sulfonamide compounds, such as:
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide: These compounds have similar antibacterial and enzyme inhibitory properties.
Indole Derivatives: Indole derivatives also exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
The uniqueness of this compound lies in its specific structural features and its ability to form stable complexes with various enzymes, making it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
2-[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6S/c1-12(7-11(13)14)19(15,16)8-2-3-9-10(6-8)18-5-4-17-9/h2-3,6H,4-5,7H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJUQKNWXHWJKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC2=C(C=C1)OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387545 |
Source
|
Record name | ST50257655 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425659-61-6 |
Source
|
Record name | ST50257655 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.